Acolbifene
CAS No.: 182167-02-8
Cat. No.: VC21136948
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182167-02-8 |
|---|---|
| Molecular Formula | C29H31NO4 |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
| Standard InChI | InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 |
| Standard InChI Key | DUYNJNWVGIWJRI-LJAQVGFWSA-N |
| Isomeric SMILES | CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
| SMILES | CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
| Canonical SMILES | CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
| Appearance | Yellow solid powder |
Introduction
Chemical Identification and Structure
Acolbifene, also known by its research designation SCH-57068, is a fourth-generation selective estrogen receptor modulator with the molecular formula C₂₉H₃₁NO₄ . This benzopyran-class compound has a monoisotopic molecular weight of 457.225308482 and an average molecular weight of 457.57 . Its IUPAC name is (2S)-3-(4-hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-chromen-7-ol, reflecting its complex molecular structure .
Chemical Properties
Acolbifene possesses several distinctive chemical properties that influence its pharmacokinetic and pharmacodynamic profile. The compound is available in its base form and as a hydrochloride salt (Acolbifene Hydrochloride, C₂₉H₃₂ClNO₄) .
Table 1: Key Chemical Properties of Acolbifene
| Property | Value | Method/Source |
|---|---|---|
| Water Solubility | 0.00405 mg/mL | ALOGPS |
| LogP | 6.12 / 4.91 | ALOGPS / Chemaxon |
| pKa (Strongest Acidic) | 8.39 | Chemaxon |
| pKa (Strongest Basic) | 8.87 | Chemaxon |
| Hydrogen Acceptor Count | 5 | Chemaxon |
| Hydrogen Donor Count | 2 | Chemaxon |
| Polar Surface Area | 62.16 Ų | Chemaxon |
| Rotatable Bond Count | 6 | Chemaxon |
| CAS Number | 182167-02-8 | - |
The compound's moderate water solubility and relatively high lipophilicity (as indicated by the logP values) suggest specific pharmacokinetic characteristics that influence its tissue distribution and bioavailability .
Mechanism of Action
Acolbifene functions through a highly selective binding mechanism with estrogen receptors in responsive tissues. This fourth-generation SERM specifically targets estrogen receptors in various tissues including liver, bone, breast, and endometrium .
Molecular Interactions
Upon binding to estrogen receptors, acolbifene forms a ligand-receptor complex that undergoes translocation to the nucleus . The subsequent effects depend on the tissue type, as the compound can exhibit either agonistic or antagonistic properties by modulating the transcription of estrogen-regulated genes . This tissue-selective activity represents the fundamental mechanism underlying the therapeutic versatility of acolbifene.
Tissue-Specific Effects
What distinguishes acolbifene from earlier SERMs is its unique profile of tissue-specific activities. The compound has been documented to act as a pure estrogen antagonist in both mammary gland and uterine tissues . This pure antiestrogenic activity in breast tissue suggests potential efficacy in breast cancer prevention and treatment by blocking estrogen-driven tumor cell proliferation in estrogen receptor-positive malignancies .
In contrast to its antagonistic effects in reproductive tissues, acolbifene demonstrates estrogen agonist properties in lipid metabolism pathways, contributing to reductions in total and LDL cholesterol levels . Similarly, in bone tissue, the compound decreases bone resorption and turnover while enhancing bone mineral density, positioning it as a potentially comprehensive therapeutic option for postmenopausal women .
Pharmacological Effects
Effects on Breast Tissue
Acolbifene exhibits potent antiproliferative activity in breast tissue. Clinical investigations have demonstrated significant reductions in breast epithelial cell proliferation markers following acolbifene administration . In premenopausal women, treatment with 20 mg daily for 6-8 months reduced the proliferation marker Ki-67 from a median of 4.6% to 1.4% (p<0.001) .
Beyond direct antiproliferative effects, acolbifene also significantly suppresses estrogen-inducible gene expression in breast tissue. Research has documented decreases in the expression of genes coding for pS2, estrogen receptor alpha (ERα), and progesterone receptor (PgR) (p≤0.026) . These molecular changes occur despite increases in bioavailable estradiol, underscoring the compound's potent antagonistic activity in breast tissue .
Effects on Lipid Metabolism
One of acolbifene's most notable characteristics is its favorable impact on lipid metabolism. Unlike the antiproliferative effects that stem from estrogen antagonism, these effects result from the compound's estrogen-like agonist activities in lipid pathways .
Research in rat models has established that acolbifene reduces cholesterolemia by approximately 33% in animals fed a standard reference diet . More remarkably, the compound largely prevented the almost three-fold increase in serum total cholesterol observed in rats fed a high-cholesterol diet . This hypocholesterolemic action appears mechanistically distinct from the compound's anorectic effects, as pair-fed controls did not show similar reductions in cholesterol levels .
At the molecular level, acolbifene increases the protein abundance of both scavenger receptor class B type 1 and LDL receptor in liver tissue, suggesting these as potential mechanisms for its cholesterol-lowering action .
Effects on Bone
Consistent with its selective estrogen receptor modulator classification, acolbifene demonstrates beneficial effects on bone metabolism. Treatment with the compound decreases bone resorption and turnover rates while simultaneously increasing bone mineral density . These effects position acolbifene as potentially valuable in addressing osteoporosis risk, although clinical studies have noted a clinically insignificant decrease in lumbar spine bone density with short-term use .
Clinical Studies
Breast Cancer Prevention in Premenopausal Women
A pivotal clinical trial evaluated acolbifene as a potential breast cancer prevention agent in premenopausal women at high risk for developing breast cancer . This study enrolled 25 women with cytologic hyperplasia with or without atypia and at least 2% of breast epithelial cells staining positive for Ki-67 .
Participants received 20 mg of acolbifene daily for 6-8 months, with breast tissue and blood biomarkers assessed before and after treatment . The primary endpoint was change in proliferation in benign breast tissue sampled by random periareolar fine-needle aspiration (RPFNA) .
Table 2: Key Findings from Breast Cancer Prevention Trial
| Endpoint | Baseline | Post-Treatment | Change | P-Value |
|---|---|---|---|---|
| Median Ki-67 (%) | 4.6% (IQR: 3.1-8.5%) | 1.4% (IQR: 0.6-3.5%) | -70% | <0.001 |
| pS2 Expression | Baseline level | Decreased | Significant | ≤0.026 |
| ERα Expression | Baseline level | Decreased | Significant | ≤0.026 |
| PgR Expression | Baseline level | Decreased | Significant | ≤0.026 |
| Mammographic Breast Density | Baseline level | No significant change | - | NS |
| Serum IGF-1 | Baseline level | No significant change | - | NS |
| IGFBP3 | Baseline level | No significant change | - | NS |
| IGF-1:IGFBP3 Ratio | Baseline level | No significant change | - | NS |
The study concluded that acolbifene produced favorable changes in breast epithelial cell proliferation and estrogen-inducible gene expression with minimal side effects, suggesting potential as a breast cancer prevention agent .
Treatment of Tamoxifen-Resistant Breast Cancer
A clinical investigation of EM-800 (SCH-57050), the precursor of acolbifene, evaluated its efficacy in treating tamoxifen-resistant breast cancer . This phase II, multicenter study enrolled 43 postmenopausal or ovariectomized women with breast cancer who had received tamoxifen (either for metastatic disease or as adjuvant therapy for at least 1 year) and subsequently relapsed .
Patients received oral EM-800 at doses of either 20 mg/day (n=21) or 40 mg/day (n=22) . The study population predominantly featured estrogen receptor-positive tumors, with 37 patients having ER-positive disease (>10 fmol/mg; mean, 146 fmol/mg cytosolic protein) .
The objective response rate was 12%, comprising one complete response and four partial responses . Additionally, 10 patients (23%) maintained stable disease for at least 3 months, with 7 patients (16%) maintaining stability for 6 months or longer . With a median follow-up of 29 months, the median duration of response was 8 months (range: 7 to 71+ months) .
Table 3: Treatment Outcomes with EM-800 in Tamoxifen-Resistant Breast Cancer
| Response Category | Number of Patients | Percentage |
|---|---|---|
| Complete Response | 1 | 2.3% |
| Partial Response | 4 | 9.3% |
| Stable Disease ≥3 months | 10 | 23% |
| Stable Disease ≥6 months | 7 | 16% |
| Median Duration of Response | 8 months (range: 7-71+ months) | - |
The researchers concluded that EM-800 demonstrated efficacy in a significant proportion of patients with tamoxifen-resistant breast cancer, indicating incomplete cross-resistance with tamoxifen and suggesting potential additional benefits in breast cancer treatment .
Cholesterol Reduction
Research on acolbifene's lipid-modulating effects has demonstrated remarkable cholesterol-lowering properties independent of its impact on food intake . A study in female rats fed either a cholesterol-free reference diet or a diet containing 2% cholesterol (C-diet) evaluated acolbifene's effects on lipid metabolism .
In rats fed the reference diet, acolbifene reduced cholesterolemia by 33%, primarily affecting the HDL fraction, while pair feeding had no significant effect . In rats fed the high-cholesterol diet, which raised serum total cholesterol nearly three-fold, acolbifene largely prevented this increase, predominantly affecting the non-HDL fraction, while pair feeding again showed no significant effect .
These findings conclusively demonstrated that acolbifene's potent hypocholesterolemic action operates independently of its effects on food intake and fat accumulation, and remains effective even in cases of diet-induced hypercholesterolemia .
Vasomotor Symptoms in Postmenopausal Women
Acolbifene has been investigated in clinical trial NCT01452373 for its potential in treating vasomotor symptoms (hot flushes) in postmenopausal women, in combination with dehydroepiandrosterone (DHEA) . This application leverages the compound's selective estrogen receptor modulator properties to potentially address menopausal symptoms with a favorable side effect profile.
| Parameter | Observation | Clinical Significance |
|---|---|---|
| Hot Flashes | No significant increase | Favorable |
| Muscle Cramps | No significant increase | Favorable |
| Arthralgias | No significant increase | Favorable |
| Fatigue | No significant increase | Favorable |
| Lumbar Spine Bone Density | Small decrease | Clinically insignificant |
| Ovarian Cysts | Increase | Requires monitoring |
| Endometrial Thickness | No change | Favorable |
This safety profile compares favorably with earlier generation SERMs such as tamoxifen, which is associated with increased risks of endometrial cancer, thromboembolic events, and cataracts, particularly in postmenopausal women .
Current Status and Future Directions
Acolbifene remains investigational, with clinical trials exploring various therapeutic applications . Its classification as a fourth-generation SERM with pure antiestrogenic effects in mammary and uterine tissues, coupled with beneficial effects on lipid metabolism and bone, positions it as a potentially valuable therapeutic agent .
The compound's demonstrated efficacy in reducing breast epithelial proliferation in high-risk premenopausal women suggests particular promise in breast cancer prevention . Researchers have recommended further evaluation in Phase IIB placebo-controlled trials for this indication .
Additionally, the efficacy shown by acolbifene's precursor in tamoxifen-resistant breast cancer indicates potential applications in treatment settings . The compound's incomplete cross-resistance with tamoxifen suggests it may offer benefits even in patients who have progressed on prior endocrine therapy .
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